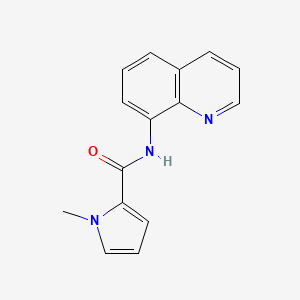
1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule, also known as MQPA, belongs to the class of pyrrole-2-carboxamide derivatives and has been extensively studied for its diverse biological activities.
Mechanism of Action
The mechanism of action of 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of protein kinases and the modulation of gene expression. 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide has been found to inhibit the activity of various protein kinases, including AKT, ERK, and JNK. Additionally, it has been shown to modulate the expression of various genes involved in cell growth and survival.
Biochemical and Physiological Effects:
1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide has been found to have diverse biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, which are essential processes for tumor metastasis. Additionally, 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide has been found to induce autophagy, a process that plays a crucial role in maintaining cellular homeostasis. 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide has also been shown to have anti-inflammatory activity, making it a potential therapeutic agent for various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide in lab experiments is its potent activity against cancer cells. It has been found to be effective against various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide has been shown to have low toxicity in normal cells, making it a safe compound for therapeutic use.
However, there are some limitations to using 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide in lab experiments. One of the significant limitations is its poor solubility in water, which can make it challenging to administer in vivo. Additionally, the exact mechanism of action of 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide is not fully understood, making it difficult to optimize its therapeutic potential fully.
Future Directions
There are several future directions for research on 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide. One of the significant areas of research is the optimization of its therapeutic potential. This includes the identification of its precise mechanism of action and the development of more efficient synthesis methods. Additionally, research on the combination of 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide with other anti-cancer agents may lead to more potent and effective cancer therapies.
Conclusion:
1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide is a promising compound with diverse biological activities. Its potent anti-cancer activity and low toxicity in normal cells make it a potential candidate for cancer therapy. However, further research is needed to optimize its therapeutic potential and fully understand its mechanism of action.
Synthesis Methods
The synthesis of 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide involves the reaction of 8-chloroquinoline with methylpyrrole-2-carboxylic acid in the presence of a coupling reagent. The resulting product is then purified using column chromatography to obtain pure 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide. This method has been optimized to produce 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide in high yields and purity.
Scientific Research Applications
1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide has shown promising results in various scientific research applications. One of its most significant applications is in the field of cancer research. Studies have shown that 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide has potent anti-cancer activity against various cancer cell lines, including breast, prostate, and lung cancer. It has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle.
properties
IUPAC Name |
1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18-10-4-8-13(18)15(19)17-12-7-2-5-11-6-3-9-16-14(11)12/h2-10H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYUYCDUEJARLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

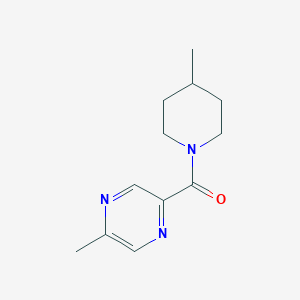
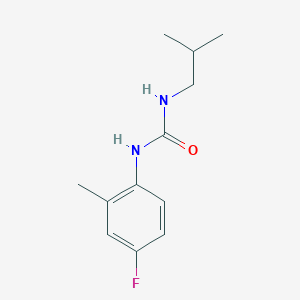
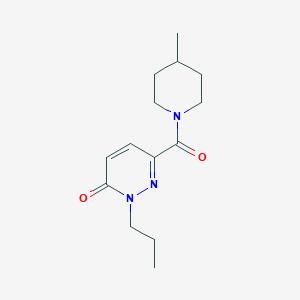
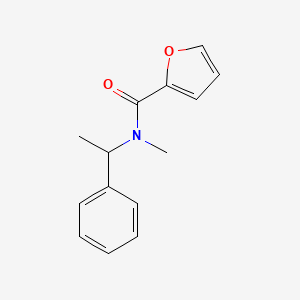
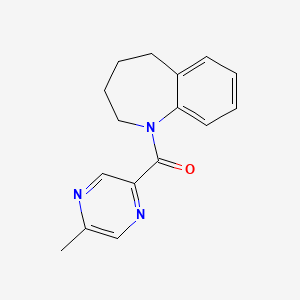
![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)
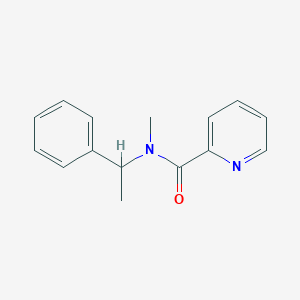
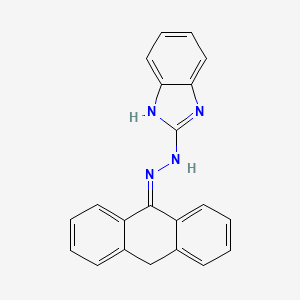
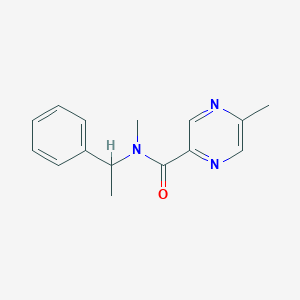
![N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7513776.png)
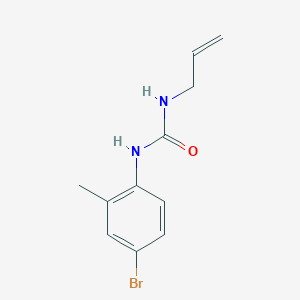
![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)
![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)
![Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate](/img/structure/B7513807.png)